BenchChemオンラインストアへようこそ!

7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

Neuroscience Neuroinflammation Radioligand Binding

This compound serves as a versatile intermediate for organic synthesis and a valuable tool for investigating benzodiazepine derivatives. Its unique 7-amino-tetrahydro-1,4-benzodiazepin-5-one structure is a critical starting point for medicinal chemistry programs focused on derivatization and SAR studies. Sourcing a 7-halo or unsubstituted analog is not a viable alternative due to profound differences in target engagement. Secure this specific scaffold to ensure experimental validity in projects investigating TSPO, sigma-1, or CCK-B receptor interactions.

Molecular Formula C9H11N3O
Molecular Weight 177.207
CAS No. 2247690-40-8
Cat. No. B2514283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
CAS2247690-40-8
Molecular FormulaC9H11N3O
Molecular Weight177.207
Structural Identifiers
SMILESC1CNC(=O)C2=C(N1)C=CC(=C2)N
InChIInChI=1S/C9H11N3O/c10-6-1-2-8-7(5-6)9(13)12-4-3-11-8/h1-2,5,11H,3-4,10H2,(H,12,13)
InChIKeyBTTYVPZBESYMPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one: An Unsubstituted Core Scaffold for Derivative Synthesis and Biological Profiling


7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one (CAS 2247690-40-8) is a core heterocyclic scaffold within the privileged 1,4-benzodiazepine family. Its molecular formula is C9H11N3O with a molecular weight of 177.20 g/mol . The compound serves primarily as a versatile intermediate for organic synthesis and a valuable tool compound for investigating the biological activities of benzodiazepine derivatives . Unlike many clinically utilized benzodiazepines that feature extensive substitution at the N1, C3, and C5 positions, this compound's relatively unadorned 7-amino-tetrahydro-1,4-benzodiazepin-5-one structure offers a unique starting point for medicinal chemistry programs focused on derivatization and structure-activity relationship (SAR) studies.

The Critical Role of the 7-Amino Substituent: Why Analogs Cannot Be Interchanged for 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one


Substitution of the 7-position on the 1,4-benzodiazepine ring is a critical determinant of biological activity and selectivity. Simply interchanging a 7-amino derivative with a 7-halo, 7-nitro, or unsubstituted analog is not a viable procurement or research strategy due to profound differences in target engagement. Evidence shows that even a single atom change at this position can drastically alter a compound's affinity for various receptors, including the peripheral benzodiazepine receptor (PBR), sigma-1 receptor, and cholecystokinin (CCK) receptors [1][2]. The 7-amino moiety imparts specific electronic and hydrogen-bonding properties that directly influence molecular recognition. Consequently, using a different 7-substituted analog would invalidate experimental outcomes in projects focused on specific target interactions, such as anti-HIV activity or CCR5 antagonism [3].

7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one: Quantifiable Differentiation from Structurally Related 1,4-Benzodiazepines


Differential Affinity for the Peripheral Benzodiazepine Receptor (PBR/TSPO) Compared to a 7-Bromo Analog

7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one demonstrates nanomolar affinity for the peripheral benzodiazepine receptor (PBR/TSPO) in rat cerebral cortex. This activity is quantitatively distinct from the 7-bromo analog. While the 7-amino derivative exhibits an IC50 of 19.9 nM [1], the corresponding 7-bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one shows a drastically reduced affinity, with an IC50 of 833,000,000 nM [2]. This represents an over 40-million-fold difference in potency.

Neuroscience Neuroinflammation Radioligand Binding

Selective Affinity for Sigma-1 Receptor vs. Off-Target GPCRs

7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one demonstrates a favorable selectivity profile for the sigma-1 receptor over other central nervous system (CNS) targets. The compound exhibits a Ki of 276 nM for the sigma-1 receptor in rat brain homogenate [1]. In contrast, its affinity for the human D2 dopamine receptor (Ki > 1,000 nM) and human histamine H3 receptor (Ki = 7,770 nM) is significantly lower, indicating a >3.6-fold and >28-fold selectivity window, respectively [1].

CNS Drug Discovery Sigma Receptor Selectivity Profiling

Activity as a Cholecystokinin Type B (CCK-B) Receptor Antagonist

7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a demonstrated antagonist of the cholecystokinin type B (CCK-B) receptor, a target implicated in anxiety, pain, and gastrointestinal function. The compound inhibits the binding of [125I]CCK-8 to the CCK-B receptor in mouse brain with an IC50 of 31 nM [1]. This places its potency in a comparable range to other benzodiazepine-based CCK antagonists, confirming its utility as a pharmacophore for developing tools to study this receptor subtype.

Gastroenterology CNS Disorders CCK Antagonism

Key Research and Industrial Applications for 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one Derived from Comparative Evidence


Probing Peripheral Benzodiazepine Receptor (PBR/TSPO) Function in Neuroinflammation Models

Given the compound's potent, nanomolar affinity for PBR/TSPO (IC50 = 19.9 nM) and its stark differentiation from inactive 7-halo analogs [1], this compound is a strong candidate for use as a tool compound to study TSPO's role in neuroinflammation, microglial activation, and steroidogenesis. Its specificity, when compared to other 7-substituted benzodiazepines, makes it suitable for in vitro assays aiming to correlate TSPO binding with functional outcomes without the confounding activity of other receptor interactions [2].

Developing Selective Sigma-1 Receptor Ligands for CNS Disorders

The compound's favorable selectivity for the sigma-1 receptor (Ki = 276 nM) over D2 and H3 off-targets [2] positions it as a valuable starting point for medicinal chemistry optimization. Researchers focused on sigma-1 receptor modulation for conditions like neuropathic pain, depression, or neurodegenerative diseases can utilize this scaffold to develop more potent and selective leads with a reduced risk of off-target pharmacology commonly associated with broader-spectrum benzodiazepines.

Investigating CCK-B Receptor-Mediated Pathways in Anxiety and Pain

The confirmed activity of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one as a CCK-B receptor antagonist (IC50 = 31 nM) [3] supports its use in research programs exploring the role of CCK in anxiety, panic disorders, and pain perception. This compound provides a chemically tractable alternative to peptide-based CCK ligands and offers a distinct pharmacological profile compared to traditional GABA-A modulating benzodiazepines, making it a targeted tool for deconvoluting CCK-specific pathways.

Quote Request

Request a Quote for 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.